molecular formula C44H28N4Na4O13S4 B1591348 4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate CAS No. 652154-11-5

4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate

Cat. No.: B1591348
CAS No.: 652154-11-5
M. Wt: 1040.9 g/mol
InChI Key: NAHSIXYSSFMGIN-UHFFFAOYSA-J
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Description

4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate: is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play vital roles in various biological systems, such as in hemoglobin and chlorophyll. This particular compound is characterized by its sulfonic acid groups and sodium salt form, which enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction proceeds through a series of steps, including cyclization and oxidation, to form the porphyrin core. The sulfonic acid groups are introduced by sulfonation reactions, and the sodium salt form is obtained by neutralizing the sulfonic acid with sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The porphyrin core can be oxidized to form different oxidation states, which are important in catalytic processes.

  • Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.

  • Substitution: : The sulfonic acid groups can be substituted with other functional groups to alter the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride and hydrogen gas are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Oxidized porphyrins with different oxidation states.

  • Reduction: : Reduced porphyrins with altered electronic properties.

  • Substitution: : Substituted porphyrins with new functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a catalyst in organic synthesis and as a reagent in analytical chemistry for detecting transition metals.

  • Biology: : Employed in studies of heme proteins and their functions in biological systems.

  • Medicine: : Investigated for its potential use in photodynamic therapy for cancer treatment.

  • Industry: : Utilized in the development of sensors and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The porphyrin core can bind to metal ions, forming metalloporphyrins, which are involved in various catalytic and biological processes. The sulfonic acid groups enhance the solubility and stability of the compound, making it suitable for use in different applications.

Comparison with Similar Compounds

This compound is compared with other similar porphyrins, such as 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin and 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin . The presence of sulfonic acid groups and the sodium salt form make it unique in terms of solubility and reactivity. These features distinguish it from other porphyrins and enhance its utility in various applications.

Properties

IUPAC Name

tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O12S4.4Na.H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;1H2/q;4*+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNVUEGSCDLLCZ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28N4Na4O13S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1040.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate
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4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate
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4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate
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4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate
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4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate
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4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid)tetrasodium salt xhydrate

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